molecular formula C27H22N2O3S2 B12146247 4-(benzyloxy)-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

4-(benzyloxy)-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B12146247
M. Wt: 486.6 g/mol
InChI Key: QXYMHMQUAVMXEC-ONCFUAGWSA-N
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Description

4-(benzyloxy)-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound with a unique structure that includes a benzyloxy group, a thiazolidinone ring, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the benzyloxy group: This step involves the reaction of a benzyl halide with a phenol derivative in the presence of a base.

    Formation of the benzamide moiety: This can be done by reacting an amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(benzyloxy)-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activities.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)benzonitrile: Similar structure but lacks the thiazolidinone ring.

    4-(benzyloxy)phenyl acetic acid: Contains a benzyloxy group but has a different functional group.

    (2E)-4-(benzyloxy)-2-buten-1-ol: Similar benzyloxy group but different overall structure.

Uniqueness

4-(benzyloxy)-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is unique due to its combination of a benzyloxy group, a thiazolidinone ring, and a benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research.

Properties

Molecular Formula

C27H22N2O3S2

Molecular Weight

486.6 g/mol

IUPAC Name

N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-phenylmethoxybenzamide

InChI

InChI=1S/C27H22N2O3S2/c1-19(16-20-8-4-2-5-9-20)17-24-26(31)29(27(33)34-24)28-25(30)22-12-14-23(15-13-22)32-18-21-10-6-3-7-11-21/h2-17H,18H2,1H3,(H,28,30)/b19-16+,24-17-

InChI Key

QXYMHMQUAVMXEC-ONCFUAGWSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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